Ethyl 6-(bromomethyl)nicotinate Ethyl 6-(bromomethyl)nicotinate
Brand Name: Vulcanchem
CAS No.: 178264-57-8
VCID: VC21269857
InChI: InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2,5H2,1H3
SMILES: CCOC(=O)C1=CN=C(C=C1)CBr
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.08 g/mol

Ethyl 6-(bromomethyl)nicotinate

CAS No.: 178264-57-8

Cat. No.: VC21269857

Molecular Formula: C9H10BrNO2

Molecular Weight: 244.08 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-(bromomethyl)nicotinate - 178264-57-8

Specification

CAS No. 178264-57-8
Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
IUPAC Name ethyl 6-(bromomethyl)pyridine-3-carboxylate
Standard InChI InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2,5H2,1H3
Standard InChI Key LPVLWROJDKJMST-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C(C=C1)CBr
Canonical SMILES CCOC(=O)C1=CN=C(C=C1)CBr

Introduction

Chemical Identity and Structure

Ethyl 6-(bromomethyl)nicotinate is characterized by a pyridine ring containing a bromomethyl group at the 6-position and an ethyl ester at the 3-position. This structural arrangement provides the compound with its characteristic reactivity profile.

Basic Identification Data

ParameterInformation
Chemical NameEthyl 6-(bromomethyl)nicotinate
Alternative NamesEthyl-6-(bromomethyl)pyridine-3-carboxylate; 3-Pyridinecarboxylic acid, 6-(bromomethyl)-, ethyl ester
CAS Registry Number178264-57-8
Molecular FormulaC9H10BrNO2
Molecular WeightApproximately 244 g/mol
Purity (Commercial)Minimum 95%

The compound is structurally defined by a six-membered aromatic heterocycle (pyridine) with one nitrogen atom. The bromomethyl group (-CH2Br) at position 6 serves as an excellent leaving group, making it particularly valuable for nucleophilic substitution reactions .

Physical and Chemical Properties

Physical Characteristics

Ethyl 6-(bromomethyl)nicotinate typically appears as a colorless to pale yellow liquid or solid, depending on its purity and form. It demonstrates good solubility in common organic solvents, which facilitates its use in various chemical reactions .

Chemical Reactivity

The compound's reactivity is primarily dictated by the presence of the bromomethyl group, which readily participates in nucleophilic substitution reactions. The ethyl ester functionality can also undergo various transformations, including hydrolysis, transesterification, and reduction. These properties make it an excellent candidate for the synthesis of more complex molecules .

Synthesis Methods

Several synthetic routes can be employed to produce Ethyl 6-(bromomethyl)nicotinate, though specific methods must be inferred from related compounds due to limitations in the available literature.

Probable Synthetic Pathway

By analyzing the synthesis of the closely related compound Methyl 6-(bromomethyl)nicotinate, we can propose a viable synthetic route:

  • Start with ethyl 6-methylnicotinate

  • Perform radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide

  • Conduct the reaction in carbon tetrachloride or similar solvent

  • Purify the product using silica gel chromatography

This approach typically involves carefully controlled conditions to ensure selective bromination of the methyl group rather than the pyridine ring itself.

Chemical Reactions

Nucleophilic Substitution

The bromomethyl group of Ethyl 6-(bromomethyl)nicotinate acts as an electrophilic center, readily undergoing substitution reactions with various nucleophiles:

  • Reaction with amines to form aminomethyl derivatives

  • Substitution with alcohols or alkoxides to form ethers

  • Reaction with thiols to form sulfides

  • Substitution with azides to form azido compounds that can be further transformed

Ester Modifications

The ethyl ester functionality can undergo several transformations:

  • Hydrolysis to form the corresponding carboxylic acid

  • Transesterification to form different esters

  • Reduction to form alcohols

  • Amidation to form amide derivatives

These reactions expand the utility of Ethyl 6-(bromomethyl)nicotinate as a versatile building block for more complex structures.

Research Applications

Ethyl 6-(bromomethyl)nicotinate finds significant applications across multiple scientific disciplines due to its unique structure and reactivity.

Pharmaceutical Research

The compound serves as an important intermediate in the synthesis of pharmaceutical candidates, particularly those targeting systems where nicotinic derivatives show promising activity .

Organic Synthesis

As a building block, Ethyl 6-(bromomethyl)nicotinate enables the construction of more complex molecules with diverse functionalities. The reactive bromomethyl group provides a convenient handle for further elaboration of the molecular scaffold .

Chemical Biology

Derivatives of this compound may be employed in the development of tools for studying biological systems, including probes for specific receptors or enzymes related to nicotinic acid pathways.

Comparison with Related Compounds

Understanding the relationship between Ethyl 6-(bromomethyl)nicotinate and structurally similar compounds provides insight into its unique properties and applications.

Structural Analogs

CompoundMolecular FormulaKey Structural DifferencesComparative Properties
Methyl 6-(bromomethyl)nicotinateC8H8BrNO2Methyl ester instead of ethyl esterLower molecular weight (230.06 g/mol), similar reactivity profile
Ethyl 6-bromo-2-(bromomethyl)nicotinateC9H9Br2NO2Additional bromine at position 2Higher molecular weight, potentially different reactivity
Ethyl 6-methoxy-2-(trifluoromethyl)nicotinateC10H10F3NO3Methoxy at position 6, trifluoromethyl at position 2Different electronic properties, altered reactivity

These structural variations can significantly impact physical properties, reactivity, and potential applications of the compounds.

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